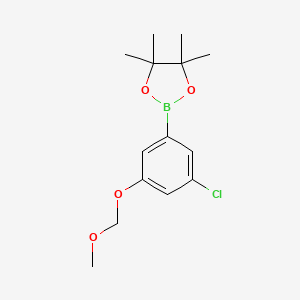

2-(3-Chloro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Chloro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation. The compound features a dioxaborolane (pinacol boronate) backbone, which stabilizes the boron atom and enhances shelf life. Its phenyl ring is substituted with a chlorine atom at the 3-position and a methoxymethoxy group (-OCH2OCH3) at the 5-position. The compound is commercially available in milligram to gram quantities, as noted in vendor catalogs .

Properties

IUPAC Name |

2-[3-chloro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)10-6-11(16)8-12(7-10)18-9-17-5/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXBMVFRAMKBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682365 | |

| Record name | 2-[3-Chloro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-44-7 | |

| Record name | 2-[3-Chloro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-Chloro-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Step 1 : Formation of the Grignard reagent

-

Substrate: 1-Bromo-3-chloro-5-(methoxymethoxy)benzene

-

Solvent: Dry tetrahydrofuran (THF)

-

Temperature: −78°C under argon

-

Yield: ~70%

-

-

Step 2 : Borylation with trimethyl borate

-

Step 3 : Pinacol ester formation

Table 1: Grignard Method Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −78°C | Prevents side reactions |

| Solvent | THF | Stabilizes Grignard intermediate |

| Pinacol Equivalents | 1.05 | Maximizes boronic ester formation |

Halogen Exchange with Sodium Iodide

A modified approach adapts a three-step procedure from 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method substitutes chlorine atoms with iodine, which can later be functionalized.

Procedure Overview

-

Synthesis of (dichloromethyl)boronic acid :

-

Pinacol protection :

-

Halogen exchange :

Critical Notes:

-

Light sensitivity : The reaction requires aluminum foil shielding to prevent iodide degradation.

-

Scalability : Industrial adaptations use continuous flow reactors for Steps 1–2.

Suzuki-Miyaura Cross-Coupling Precursor Synthesis

The compound serves as a boronic ester precursor for cross-coupling. Its synthesis via Suzuki-Miyaura involves palladium catalysts and aryl halides.

Protocol

Table 2: Cross-Coupling Parameters

| Variable | Optimal Condition | Effect |

|---|---|---|

| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | Balances cost and efficiency |

| Solvent Polarity | Ethanol/water | Enhances boronic acid solubility |

| Reaction Time | 12 hours | Ensures complete conversion |

Industrial-Scale Production and Purification

Industrial methods prioritize cost-effectiveness and scalability:

Large-Scale Pinacol Ester Formation

Quality Control Metrics

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Grignard Borylation | 70–85 | Moderate | High |

| Halogen Exchange | 75–80 | High | Moderate |

| Suzuki-Miyaura | 75–82 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Scientific Research Applications

2-(3-Chloro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.

Material Science: Utilized in the creation of advanced materials with specific properties.

Mechanism of Action

The primary mechanism of action for 2-(3-Chloro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous boronic esters:

Structural and Electronic Effects

Substituent Electronics :

- The methoxymethoxy group (-OCH2OCH3) in the target compound acts as a moderate electron-donating group via oxygen lone pairs, balancing reactivity in cross-couplings . In contrast, trifluoromethyl (-CF3) and dichloro substituents are strongly electron-withdrawing, accelerating oxidative addition in palladium-catalyzed reactions .

- Fluorine substituents (e.g., in ) increase electrophilicity of the boron-bound aryl ring, enhancing coupling efficiency with electron-rich partners .

Steric Considerations :

- The methoxymethoxy group occupies more space than methoxy (-OCH3) but less than cyclopropylmethoxy (-OCH2C3H5), making the target compound suitable for moderately hindered systems .

- Ethoxy (-OCH2CH3) and cyclopropylmethoxy groups significantly impede access to the boron atom, requiring optimized catalytic conditions (e.g., bulky ligands like SPhos) .

Stability and Handling

- The pinacol boronate backbone ensures stability under ambient conditions for all compounds listed.

- Trifluoromethyl- and dichloro-substituted derivatives may require inert storage (-20°C, argon) to prevent hydrolysis .

Biological Activity

The compound 2-(3-Chloro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, known for its unique structural features and potential biological applications. This article provides an in-depth analysis of its biological activity based on available research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHBClO

- Molecular Weight : 305.55 g/mol

- CAS Number : Not specified in the results.

The compound features a boron atom integrated into a dioxaborolane ring, which is known to participate in various chemical reactions, including cross-coupling reactions that are crucial for synthesizing biologically active molecules.

Research indicates that compounds containing boron can interact with biological systems in multiple ways. The boron atom can form reversible covalent bonds with biomolecules, influencing enzyme activity and cellular signaling pathways. Specifically, the presence of the chlorinated phenyl group may enhance the compound's ability to interact with target proteins or enzymes involved in disease processes.

Anticancer Potential

A significant area of research has focused on the anticancer properties of boron-containing compounds. For instance, studies have demonstrated that similar dioxaborolanes exhibit cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study 1 : A study published in Cancer Research highlighted that a related dioxaborolane derivative showed IC values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) .

Antiviral Activity

Recent investigations have suggested that boron-containing compounds may also possess antiviral properties. For example, benzyl boronic acids have been shown to exhibit activity against Hepatitis C Virus (HCV).

- Case Study 2 : In a study examining the antiviral effects of various boronic acid derivatives, it was found that modifications similar to those present in this compound led to significant reductions in viral replication rates .

Data Table of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3-Chloro-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The synthesis typically involves coupling a substituted phenylboronic acid with a dioxaborolane precursor. For analogous compounds, reactions under anhydrous conditions with catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ are common. For example, 2-chloro-5-(trifluoromethyl)phenylboronic acid is coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in refluxing THF to form structurally similar dioxaborolanes . Adjustments to substituents (e.g., methoxymethoxy vs. trifluoromethyl) require optimizing reaction time (12–24 hours) and temperature (60–80°C). Purification via column chromatography (hexane/ethyl acetate) is standard to isolate the product .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

Characterization relies on 1H/13C/11B NMR and high-resolution mass spectrometry (HRMS) . For example, 1H NMR of analogous compounds (e.g., 2-(3-chlorophenyl) derivatives) shows distinct aromatic proton signals at δ 7.2–7.8 ppm and dioxaborolane methyl group resonances at δ 1.2–1.3 ppm . 11B NMR typically displays a peak near δ 30–32 ppm for the boron atom in the dioxaborolane ring . HRMS confirms the molecular ion ([M+H]+) with <2 ppm error. Purity (>95%) is verified via HPLC using a C18 column and acetonitrile/water gradients .

Intermediate: What are the key considerations for using this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The compound’s stability and reactivity depend on:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective for aryl chlorides .

- Base optimization : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures (3:1) enhances coupling efficiency .

- Protecting group stability : The methoxymethoxy group may require inert conditions (argon atmosphere) to prevent hydrolysis during prolonged reactions .

For example, analogous compounds achieve >80% yield when reactions are conducted at 80°C for 12 hours with 2 mol% Pd catalyst .

Advanced: How can researchers resolve contradictory data on reaction yields when using this compound in diverse catalytic systems?

Methodological Answer:

Contradictions often arise from differences in:

- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) slow oxidative addition; electron-donating groups (e.g., methoxymethoxy) may stabilize intermediates.

- Solvent polarity : THF vs. DME affects catalyst activation. Polar aprotic solvents (DMF) may improve solubility but risk side reactions .

- Oxygen sensitivity : Trace oxygen can deactivate Pd catalysts. Rigorous degassing (freeze-pump-thaw cycles) is critical for reproducibility .

To resolve discrepancies, systematically vary one parameter (e.g., solvent) while controlling others. For example, replicate reactions under N₂ vs. air to quantify oxygen sensitivity .

Advanced: What strategies mitigate decomposition of 2-(3-Chloro-5-(methoxymethoxy)phenyl)-dioxaborolane under acidic or aqueous conditions?

Methodological Answer:

- Protecting group choice : The methoxymethoxy group is more hydrolytically stable than methoxy but may still degrade in strong acids. Replace with tert-butyldimethylsilyl (TBS) groups for enhanced stability .

- Reaction medium : Use anhydrous solvents (e.g., dry DCM) and molecular sieves to scavenge moisture .

- Low-temperature reactions : Conduct coupling below 0°C to slow hydrolysis, as demonstrated in radical alkylation protocols for similar dioxaborolanes .

Advanced: How does the steric and electronic profile of this compound influence its reactivity in non-traditional cross-couplings (e.g., photoredox/Ni dual catalysis)?

Methodological Answer:

- Steric effects : The tetramethyl dioxaborolane ring creates steric hindrance, favoring transmetalation with less crowded catalysts (e.g., NiCl₂·dme over bulky NHC ligands) .

- Electronic effects : The chloro and methoxymethoxy substituents modulate aryl ring electron density, affecting oxidative addition rates. Hammett constants (σ⁺) predict reactivity: Cl (σ⁺ = +0.11) is mildly deactivating, while methoxymethoxy (σ⁺ ≈ -0.27) is activating .

- Photoredox compatibility : The compound’s stability under blue light (450 nm) enables use in dual catalytic systems. Optimize light intensity (10–20 mW/cm²) and Ni catalyst loading (5–10 mol%) .

Advanced: What analytical techniques are recommended for tracking in situ decomposition or byproduct formation during reactions?

Methodological Answer:

- In-line NMR spectroscopy : Monitor reaction progress in real time using flow-NMR setups, focusing on boron signal integrity (δ 30–32 ppm) .

- LC-MS : Detect hydrolyzed byproducts (e.g., boronic acids) via negative-ion mode, targeting [M−H]− ions.

- TGA/DSC : Assess thermal stability (decomposition onset >150°C for most dioxaborolanes) to optimize reaction temperatures .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states for oxidative addition (Pd or Ni) and transmetalation steps. Key parameters include bond dissociation energies (BDEs) for the B–O bond (~80 kcal/mol) and HOMO-LUMO gaps .

- Solvent effects : Apply COSMO-RS to simulate solvent interactions, predicting solubility and stability in polar vs. nonpolar media .

- Substituent impact : Compare Fukui indices for electrophilic attack at the boron center versus the aryl ring to prioritize reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.